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Abstract

ML347, also known as LDN-193719, is a potent and highly selective small molecule inhibitor of
Activin receptor-like kinase 2 (ALK2). Derived from the pyrazolo[1,5-a]pyrimidine scaffold of
dorsomorphin, ML347 was identified through structure-activity relationship (SAR) studies aimed
at improving selectivity against the closely related ALK3. This technical guide provides a
comprehensive overview of the discovery, development, mechanism of action, and key
experimental protocols related to ML347. It is intended to serve as a resource for researchers
in academia and industry working on ALK2-related signaling pathways and therapeutic
development for diseases such as Fibrodysplasia Ossificans Progressiva (FOP).

Introduction

The bone morphogenetic protein (BMP) signaling pathway is crucial for embryonic
development and tissue homeostasis. Dysregulation of this pathway is implicated in various
diseases, including the rare and debilitating genetic disorder Fibrodysplasia Ossificans
Progressiva (FOP), which is characterized by progressive heterotopic ossification. FOP is most
commonly caused by a gain-of-function mutation (R206H) in the ALK2 gene. This has made
ALK2 a prime therapeutic target. ML347 (LDN-193719) emerged from a medicinal chemistry
effort to develop selective inhibitors of ALK2.[1]
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Discovery and Development

ML347 was developed through systematic SAR studies of the pyrazolo[1,5-a]pyrimidine
scaffold, the core structure of the less selective BMP inhibitor dorsomorphin. The goal was to
identify compounds with improved selectivity for ALK2 over the highly homologous ALK3.
These efforts led to the discovery of ML347, a molecule with a quinoline moiety at the 7-
position and a 4-methoxyphenyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core,
which demonstrated significantly greater potency for ALK2 over ALK3.

Synthesis

While a detailed, step-by-step synthesis of ML347 has not been published in a single source, a
plausible synthetic route can be constructed based on established methods for the synthesis of
pyrazolo[1,5-a]pyrimidine derivatives. The key steps likely involve the construction of the
pyrazolo[1,5-a]pyrimidine core followed by functionalization, including a Suzuki coupling
reaction to introduce the quinoline moiety.

A potential synthetic approach is outlined below:

Functionalization

Starting Materials Pyrazolo[1,5-alpyrimidine

Core Scaffold Synthesis
Modification
(e.g., 3-aminopyrazole derivative, Core e ‘\ with Quinoline-5-boronic acid Final Product
1,3-dicarbonyl compound) ML347 (LDN-193719)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for ML347.

Mechanism of Action

ML347 is an ATP-competitive inhibitor of the ALK2 kinase. By binding to the ATP-binding
pocket of the ALK2 protein, it prevents the phosphorylation of downstream signaling molecules,
primarily Smadl and Smad5. This blockade of Smad phosphorylation inhibits the transduction
of the BMP signal, thereby preventing the cellular responses associated with ALK2 activation.
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Caption: Signaling pathway inhibited by ML347.
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Quantitative Data

The following tables summarize the key quantitative data for ML347.

Table 1: In Vitro Potency and Selectivity of ML347

Target IC50 (nM) Assay Type Reference
ALK1 46 Kinase Assay [1]
ALK?2 32 Kinase Assay [1]
ALKS3 >10,000 Kinase Assay [1]
BMP4-induced Cell-based Luciferase
o 152 [1]
Signaling Reporter Assay
Table 2: In Vitro ADME Properties of ML347
Parameter Species Value Method Reference
Plasma Protein High (~99% Equilibrium
Human
Binding bound) Dialysis
High (~99% Equilibrium
Rat
bound) Dialysis
High (~99% Equilibrium
Mouse ) ]
bound) Dialysis
Intrinsic ) Liver Microsome
Human High -
Clearance Stability Assay
Liver Microsome
Rat Moderate-High N
Stability Assay
Liver Microsome
Mouse High

Stability Assay

Note: Specific in vivo efficacy and pharmacokinetic data for ML347 in animal models are not

publicly available in the reviewed literature.
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ALK2 Kinase Assay (ADP-Glo™ Luminescent Assay)

This protocol describes a common method for measuring the kinase activity of ALK2 and the

inhibitory effect of compounds like ML347.
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Prepare Reagents:
- ALK2 Enzyme
- Substrate (e.g., Myelin Basic Protein)
- ATP
- ML347 (or test compound)
- Kinase Buffer

'

Set up kinase reaction in a microplate:
- Add ALK2, substrate, and ML347
- Pre-incubate

Gnitiate reaction by adding ATF)

Incubate at 30°C for a defined period
(e.g., 60 minutes)

'

(Add ADP-Glo™ Reagent to terminate)

the kinase reaction and deplete ATP

'

Add Kinase Detection Reagent to convert
ADP to ATP

'

Measure luminescence, which is proportional
to ADP produced (and thus kinase activity)

Click to download full resolution via product page

Caption: Workflow for an ALK2 kinase inhibition assay.

Methodology:
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» Reagent Preparation: Prepare solutions of recombinant ALK2 enzyme, a suitable substrate
(e.g., myelin basic protein), ATP, and serial dilutions of ML347 in a kinase buffer (e.g., 40 mM
Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT).

o Reaction Setup: In a 384-well plate, add the ALK2 enzyme, substrate, and ML347 (or DMSO
for control).

e Initiation: Initiate the reaction by adding a solution of ATP. The final ATP concentration should
be close to the Km for ALK2 if determining IC50 values.

 Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

e Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase
reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

» Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the
kinase reaction into ATP. Incubate at room temperature for 30 minutes.

o Detection: Measure the luminescence using a plate reader. The light output is proportional to
the amount of ADP produced and is used to calculate the percentage of inhibition by ML347.

BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to inhibit BMP-induced gene
expression.

Methodology:

o Cell Culture: Culture a suitable cell line (e.g., C2C12 myoblasts) that has been stably
transfected with a BMP-responsive element (BRE) driving the expression of a luciferase
reporter gene.

o Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

e Compound Treatment: Pre-incubate the cells with various concentrations of ML347 for 1-2
hours.
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BMP Stimulation: Stimulate the cells with a constant concentration of a BMP ligand (e.g.,
BMP4) that elicits a submaximal response.

Incubation: Incubate the cells for 16-24 hours to allow for luciferase expression.

Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer
and a luciferase assay reagent kit.

Data Analysis: Calculate the percentage of inhibition of BMP-induced luciferase activity by
ML347.

Liver Microsome Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver

enzymes.

Methodology:

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human,
rat, or mouse) in a phosphate buffer (pH 7.4). Prepare a solution of ML347 and a solution of
the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase).

Incubation: Pre-warm the microsomal suspension and ML347 solution to 37°C. Initiate the
reaction by adding the NADPH regenerating system.

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the
reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile)
containing an internal standard.

Sample Processing: Centrifuge the samples to precipitate the proteins.

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining
concentration of ML347 at each time point.

Data Analysis: Plot the natural logarithm of the percentage of ML347 remaining versus time.
The slope of the linear regression gives the elimination rate constant, from which the in vitro
half-life and intrinsic clearance can be calculated.
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Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that is bound to plasma proteins.
Methodology:

e Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon
base plate and disposable dialysis inserts. Each insert has two chambers separated by a
semi-permeable membrane with a molecular weight cutoff of ~8 kDa.

o Sample Preparation: Add plasma (from human, rat, or mouse) spiked with ML347 to one
chamber of the dialysis insert. Add an equal volume of phosphate-buffered saline (PBS) to
the other chamber.

o Equilibrium: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6
hours) to reach equilibrium.

o Sample Collection: After incubation, collect aliquots from both the plasma and the buffer
chambers.

o LC-MS/MS Analysis: Analyze the concentration of ML347 in both aliquots by LC-MS/MS.

o Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration of ML347
in the buffer chamber to the concentration in the plasma chamber.

Conclusion

ML347 (LDN-193719) is a valuable research tool for investigating the role of ALK2 in health
and disease. Its high potency and selectivity for ALK2 over ALK3 make it a superior probe
compared to less selective inhibitors like dorsomorphin. The in vitro data demonstrate its ability
to effectively inhibit ALK2 kinase activity and downstream signaling. While in vivo data are
currently lacking in the public domain, the favorable in vitro profile of ML347 warrants further
investigation into its therapeutic potential for ALK2-driven diseases such as FOP. This technical
guide provides a solid foundation of the available knowledge on ML347 and detailed
experimental protocols to aid researchers in their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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